

4-(5-methyl-1H-tetrazol-1-yl)aniline chemical properties

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Compound of Interest

Compound Name: 4-(5-methyl-1H-tetrazol-1-yl)aniline

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An In-Depth Technical Guide to the Chemical Properties of **4-(5-methyl-1H-tetrazol-1-yl)aniline**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and biological properties of **4-(5-methyl-1H-tetrazol-1-yl)aniline**, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The document details its physicochemical characteristics, spectroscopic data, synthesis protocols, and safety information, presenting quantitative data in structured tables and experimental procedures with clarity.

Core Chemical Properties

4-(5-methyl-1H-tetrazol-1-yl)aniline is an organic compound featuring a methyl-substituted tetrazole ring linked to an aniline group at the para position.^[1] The tetrazole moiety, a five-membered ring with four nitrogen atoms, is a well-known bioisostere for carboxylic acids, often enhancing the metabolic stability and bioavailability of drug candidates.^{[1][2]}

Physicochemical Data

The fundamental physicochemical properties of **4-(5-methyl-1H-tetrazol-1-yl)aniline** are summarized below.

Property	Value	Reference
Molecular Formula	C ₈ H ₉ N ₅	[1][3][4]
Molecular Weight	175.19 g/mol	[1][3][4]
Appearance	Solid	[3]
CAS Number	64170-55-4	[4][5]
MDL Number	MFCD00490014	[3]

Structural Identifiers

Identifier	Value	Reference
SMILES	<chem>Cc1nnnn1-c2ccc(N)cc2</chem>	[3][6]
InChI	1S/C8H9N5/c1-6-10-11-12-13(6)8-4-2-7(9)3-5-8/h2-5H,9H2,1H3	[3][6]
InChI Key	NWSABTXLPRLZII-UHFFFAOYSA-N	[3][6]

Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for the structural confirmation of **4-(5-methyl-1H-tetrazol-1-yl)aniline**.

Mass Spectrometry

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of the molecule.

Ion	m/z	Intensity
Molecular Ion [M] ⁺	175.1	45-55%
Protonated Molecular Ion [M+H] ⁺	176.1	100% (Base Peak)
[M+Na] ⁺	198.07502	Predicted
[M+K] ⁺	214.04896	Predicted

Data sourced from Smolecule and PubChem.[\[1\]](#)[\[7\]](#)

Infrared (IR) Spectroscopy

The IR spectrum reveals characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Functional Group	Description
3473 and 3354	N-H (Amine)	Asymmetric and symmetric stretching vibrations

Data sourced from Smolecule.[\[1\]](#)

Experimental Protocols

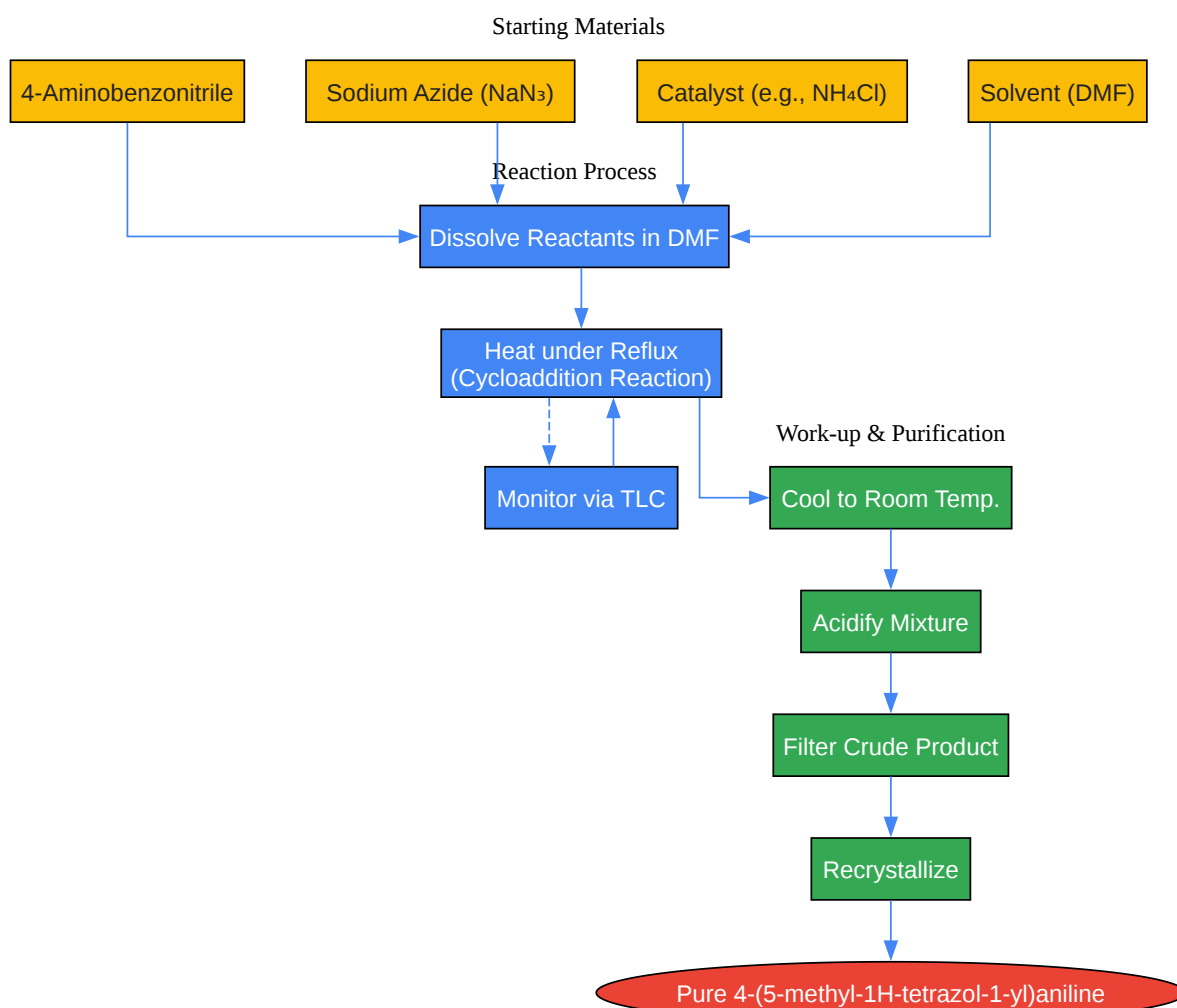
Synthesis Methodologies

Several synthetic routes for **4-(5-methyl-1H-tetrazol-1-yl)aniline** have been reported. A common and effective method involves the [3+2] cycloaddition reaction between a nitrile and an azide.[\[1\]](#)[\[2\]](#)

Protocol: Synthesis from 4-Aminobenzonitrile

This protocol is based on the widely used method for synthesizing 5-substituted-1H-tetrazoles.[\[1\]](#)[\[2\]](#)

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminobenzonitrile in a suitable solvent such as dimethylformamide (DMF).
- **Addition of Azide:** Add sodium azide (NaN_3) to the solution. An ammonium salt (e.g., ammonium chloride) or a Lewis acid (e.g., zinc chloride) can be used as a catalyst to facilitate the reaction.
- **Cyclization:** Heat the reaction mixture under reflux. The reaction progress can be monitored using Thin Layer Chromatography (TLC). The cycloaddition of the azide to the nitrile group forms the tetrazole ring.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture with an appropriate acid (e.g., hydrochloric acid) to protonate the tetrazole ring. This may cause the product to precipitate.
- **Purification:** The crude product can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure **4-(5-methyl-1H-tetrazol-1-yl)aniline**.



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Caption: General workflow for the synthesis of **4-(5-methyl-1H-tetrazol-1-yl)aniline**.

Biological Activity and Applications

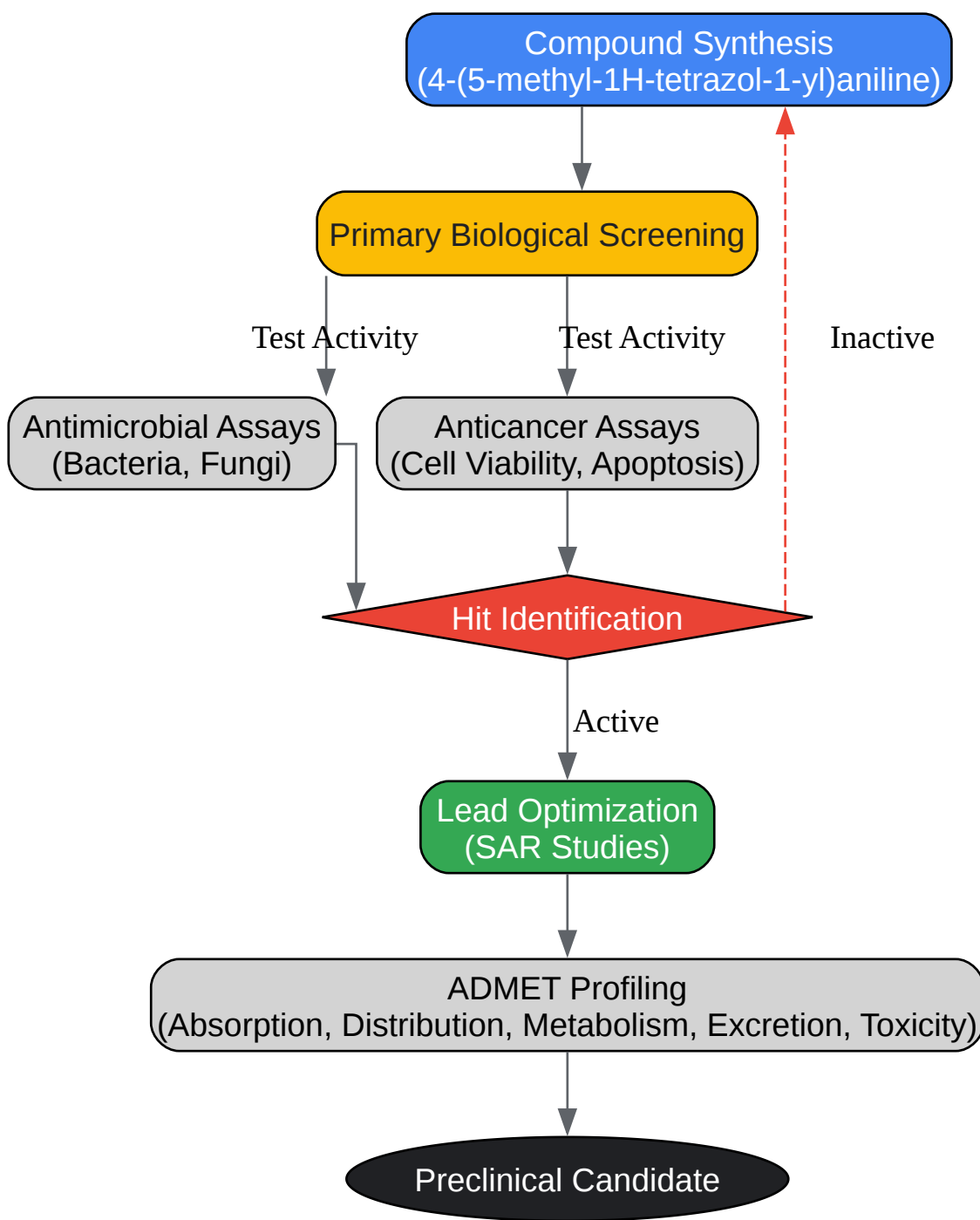
Tetrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties.^[1] The tetrazole ring in **4-(5-methyl-1H-tetrazol-1-yl)aniline** makes it a compound of interest for developing novel therapeutic agents.^[1]

Potential as an Antimicrobial Agent

Research into tetrazole-containing compounds has demonstrated their potential as antimicrobial agents.^{[1][8][9][10]} While specific studies on **4-(5-methyl-1H-tetrazol-1-yl)aniline** are emerging, its structural similarity to other bioactive tetrazoles suggests it may exhibit inhibitory activity against various bacterial and fungal strains.

Role in Drug Design

The tetrazole moiety is often used as a bioisosteric replacement for a carboxylic acid group in drug design. This substitution can improve a compound's pharmacokinetic profile by increasing its metabolic stability and cell membrane permeability.^[2] The aniline group provides a versatile handle for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.^[11]



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Caption: Logical workflow for the biological evaluation of a novel tetrazole compound.

Safety and Handling

Proper handling of **4-(5-methyl-1H-tetrazol-1-yl)aniline** is essential in a laboratory setting.

Hazard Identification

- Pictogram: GHS07 (Exclamation mark)[3]
- Signal Word: Warning[3]
- Hazard Statements: H302 (Harmful if swallowed)[3]
- Hazard Classifications: Acute Toxicity 4, Oral[3]

Recommended Handling Procedures

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12]
- Ventilation: Use only outdoors or in a well-ventilated area.[12][13]
- Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[12][13]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12] It is classified under Storage Class Code 11 (Combustible Solids).[3]

First Aid Measures

- If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[13]
- If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. [12][14]
- If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[12][14]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12][14]

This document is intended for informational purposes for qualified professionals and does not constitute a comprehensive safety data sheet. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

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